methyl 1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-3-carboxylate
CAS No.:
Cat. No.: VC14657359
Molecular Formula: C10H9FN2O2S
Molecular Weight: 240.26 g/mol
* For research use only. Not for human or veterinary use.
![methyl 1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-3-carboxylate -](/images/structure/VC14657359.png)
Specification
Molecular Formula | C10H9FN2O2S |
---|---|
Molecular Weight | 240.26 g/mol |
IUPAC Name | methyl 1-[(5-fluorothiophen-2-yl)methyl]pyrazole-3-carboxylate |
Standard InChI | InChI=1S/C10H9FN2O2S/c1-15-10(14)8-4-5-13(12-8)6-7-2-3-9(11)16-7/h2-5H,6H2,1H3 |
Standard InChI Key | OBLPTZVKERIJHZ-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=NN(C=C1)CC2=CC=C(S2)F |
Introduction
Chemical Identification and Structural Analysis
Molecular Identity
The IUPAC name for this compound, methyl 1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-3-carboxylate, reflects its substitution pattern:
-
A pyrazole ring substituted at the 1st position with a (5-fluorothiophen-2-yl)methyl group.
-
A methyl ester at the 3rd position.
Property | Value |
---|---|
Molecular Formula | CHFNOS |
Molecular Weight | 241.26 g/mol |
SMILES | COC(=O)C1=NN(C(C2=CC=C(F)S2)C)C=C1 |
InChI Key | Not reported in literature |
The molecular structure integrates a thiophene moiety, known for its aromatic stability, and a pyrazole ring, which contributes to hydrogen-bonding capabilities .
Spectroscopic Characterization
While experimental data for this compound is scarce, analogous pyrazole esters provide benchmarks:
-
NMR: Pyrazole protons typically resonate between δ 6.5–8.0 ppm, while thiophene protons appear at δ 6.8–7.5 ppm. The fluorine atom induces deshielding in adjacent protons .
-
IR: Strong absorption bands for the ester carbonyl (C=O, ~1700 cm) and C-F stretches (~1100 cm) are expected.
-
Mass Spectrometry: A molecular ion peak at m/z 241.26 (M) and fragments corresponding to the loss of COOCH (44 Da) or the thiophene-methyl group.
Synthesis and Manufacturing
Synthetic Routes
The compound can be synthesized via a multi-step approach:
Step 1: Preparation of (5-Fluorothiophen-2-yl)methanol
-
Thiophene is fluorinated at the 5th position using Selectfluor® or electrophilic fluorinating agents.
-
Formylation via Vilsmeier-Haack reaction yields 5-fluorothiophene-2-carbaldehyde, followed by reduction with NaBH to the alcohol .
Step 2: Alkylation of Pyrazole
-
The alcohol is converted to the corresponding bromide using PBr.
-
Methyl 1H-pyrazole-3-carboxylate undergoes N-alkylation with the bromide under basic conditions (e.g., KCO in DMF) .
Reaction Scheme:
Optimization:
-
Yields improve with phase-transfer catalysts (e.g., tetrabutylammonium bromide) .
-
Continuous flow systems enhance scalability and purity.
Physical and Chemical Properties
Thermodynamic Properties
Property | Value |
---|---|
Melting Point | Estimated 120–125°C (analogous to ) |
Solubility | Soluble in DCM, ethanol, DMSO |
Stability | Stable under inert atmosphere |
Reactivity
-
Hydrolysis: The ester group undergoes saponification to the carboxylic acid under basic conditions .
-
Electrophilic Substitution: Fluorine directs electrophiles to the 4th position of the thiophene ring.
-
Cross-Coupling: Suzuki-Miyaura coupling feasible at the pyrazole’s 4th position if halogenated .
Applications and Biological Activity
Medicinal Chemistry
Pyrazole-thiophene hybrids are explored for:
-
Kinase Inhibition: Fluorine enhances binding to ATP pockets.
-
Antimicrobial Activity: Thiophene moieties disrupt bacterial membranes .
Material Science
-
Organic Semiconductors: Thiophene’s π-conjugation supports charge transport.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume